5-Bromo-2,3-difluorobenzyl bromide
Overview
Description
5-Bromo-2,3-difluorobenzyl bromide: is an organic compound with the molecular formula C7H4Br2F2 . It is a derivative of benzene, where the benzene ring is substituted with bromine and fluorine atoms. This compound is used in various chemical syntheses and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2,3-difluorobenzyl bromide typically involves the bromination of 2,3-difluorotoluene. One method includes the use of hydrobromic acid and hydrogen peroxide under light conditions. The reaction mixture is then washed, dried, and purified using silica gel column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar bromination reactions but on a larger scale. The use of efficient brominating agents and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2,3-difluorobenzyl bromide can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted benzyl compounds.
Oxidation Products: These reactions can yield benzyl alcohols or carboxylic acids.
Scientific Research Applications
Chemistry: 5-Bromo-2,3-difluorobenzyl bromide is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules that can act as potential drug candidates. It is particularly useful in the development of enzyme inhibitors and receptor modulators .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers and other advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-difluorobenzyl bromide primarily involves its reactivity towards nucleophiles. The bromine atoms on the benzene ring are susceptible to nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
- 2,5-Difluorobenzyl bromide
- 2,4-Difluorobenzyl bromide
- 3,5-Difluorobenzyl bromide
Comparison: 5-Bromo-2,3-difluorobenzyl bromide is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical reactivity and properties compared to other difluorobenzyl bromides. For instance, the presence of bromine at the 5-position and fluorine at the 2 and 3 positions can influence the compound’s reactivity in nucleophilic substitution reactions, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
5-bromo-1-(bromomethyl)-2,3-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJJKFPJSVLAMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887585-85-5 | |
Record name | 5-Bromo-2,3-difluorobenzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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